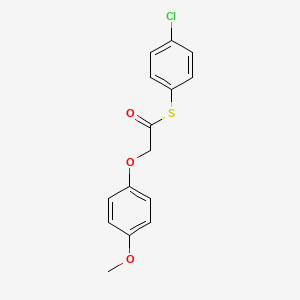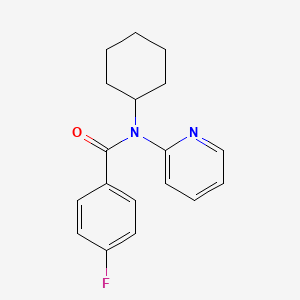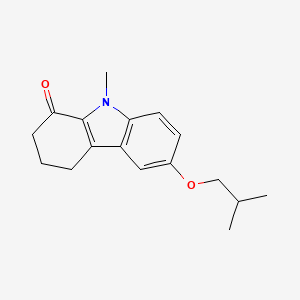
S-(4-chlorophenyl) (4-methoxyphenoxy)ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "S-(4-chlorophenyl) (4-methoxyphenoxy)ethanethioate" often involves regiospecific reactions, where the correct identification of regioisomers is crucial and can sometimes only be achieved through crystallographic analysis. For instance, the synthesis of similar chlorophenyl and methoxyphenyl compounds has demonstrated the importance of precise structural determination to ensure the desired product is obtained (Kumarasinghe, Hruby, & Nichol, 2009). These processes highlight the intricate nature of synthesizing such compounds, which often involves multiple steps, each critical to achieving the final product's purity and structural integrity.
Molecular Structure Analysis
The molecular structure and spectroscopic data of compounds closely related to "this compound" have been thoroughly investigated using density functional theory (DFT) calculations, providing insights into their geometry, vibrational spectra, and fundamental vibrations. Studies have shown the ability to calculate molecular parameters like bond lengths and angles with high precision, offering a deeper understanding of the compound's structural framework (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
The reactivity of similar compounds has been explored through various chemical reactions, demonstrating their versatility in synthetic chemistry. For example, the photogeneration and reactivity of cations derived from 4-chlorophenol and 4-chloroanisole have been studied, showcasing their potential in forming arylated products through cationic mechanisms (Protti, Fagnoni, Mella, & Albini, 2004). Such insights are crucial for understanding how these compounds can be utilized in synthetic pathways to generate new molecules.
Physical Properties Analysis
The physical properties of compounds within this chemical family, such as crystallization behavior and hydrogen-bond formation, have been examined to understand their solid-state characteristics better. Studies on closely related compounds have shown the formation of hydrogen-bonded dimers and the impact of molecular conformation on crystal packing, shedding light on the factors influencing their physical stability and solubility (Zhang, Qin, Wang, & Qu, 2007).
Chemical Properties Analysis
The chemical properties, such as the electronic structure and intramolecular interactions of compounds similar to "this compound," have been a focus of study. Techniques like molecular docking, quantum chemical calculations, and spectroscopic methods have been employed to predict biological effects, understand molecular electrostatic potentials, and analyze the intramolecular charge transfer. These studies provide a comprehensive view of the compound's reactivity and potential chemical behavior (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Propiedades
IUPAC Name |
S-(4-chlorophenyl) 2-(4-methoxyphenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3S/c1-18-12-4-6-13(7-5-12)19-10-15(17)20-14-8-2-11(16)3-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTIHFDJASTOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{1-hydroxy-2-[(2-methoxyethyl)amino]ethyl}phenyl)-N'-isopropylethanediamide hydrochloride](/img/structure/B5604045.png)
![2-benzyl-8-[(benzyloxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604047.png)

![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)
![2-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5604078.png)
![1-benzyl-N-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5604086.png)

![2-methyl-5-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604093.png)


![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl phenylcarbamate](/img/structure/B5604108.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)
![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)